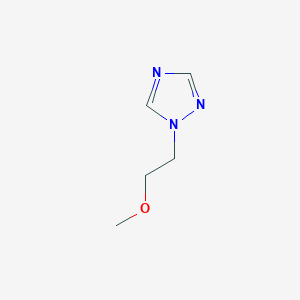

1-(2-Methoxyethyl)-1,2,4-triazole

Description

Evolution of Triazole Chemistry in Contemporary Synthetic and Structural Research

The chemistry of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, has a rich history, with the first mention of the triazole name dating back to 1885. isres.org These aromatic compounds exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. isres.orgnih.gov The 1,2,4-triazole (B32235) structure is known for its stability and can exist in two tautomeric forms, with the 1H-tautomer being more stable than the 4H-form. nih.gov

Over the years, synthetic methodologies for creating triazole derivatives have evolved significantly. Early methods included the Einhorn–Brunner and Pellizzari reactions. wikipedia.org More contemporary approaches offer greater efficiency and versatility. For instance, metal-free methods, such as the microwave-assisted synthesis from hydrazines and formamide (B127407), provide a straightforward route to substituted 1,2,4-triazoles. organic-chemistry.org Other innovative techniques include iodine-mediated oxidative cyclization and electrochemical multicomponent reactions, which avoid the need for harsh or expensive catalysts. isres.orgorganic-chemistry.org These advancements have made a wide array of structurally diverse 1,2,4-triazole derivatives more accessible for research and application. isres.org

The structural characteristics of the 1,2,4-triazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding, make it an important pharmacophore in medicinal chemistry and a valuable building block in materials science. nih.govwikipedia.org

Significance of N-Substituted Azoles in Materials Science and Organic Synthesis

The strategic placement of substituents on the nitrogen atoms of azole rings, creating N-substituted azoles, is a key strategy for developing new functional molecules. This approach is particularly significant in both materials science and organic synthesis.

In materials science, N-substituted azoles are integral to the design of advanced materials such as ionic liquids and polymer electrolyte membranes (PEMs). nih.govnih.govrsc.org Ionic liquids, which are salts with low melting points, often incorporate N-substituted heterocyclic cations. nih.govrsc.org The choice of the N-substituent can significantly influence the physicochemical properties of the ionic liquid, such as its viscosity, thermal stability, and conductivity. nih.govresearchgate.net For example, the incorporation of ether-functionalized side chains, like the methoxyethyl group, has been shown to enhance the elongation at break in polymer systems plasticized by these ionic liquids. nih.govresearchgate.net Furthermore, 1,2,4-triazole itself has been investigated as an additive in PEMs for fuel cells, where it can affect the membrane's conductivity. nih.govmdpi.comresearchgate.net

In the realm of organic synthesis, N-substituted azoles are versatile intermediates. The triazole ring is stable and can be carried through various reaction steps, while the N-substituent can be designed to participate in subsequent reactions or to confer specific solubility and reactivity properties to the molecule. nih.gov The development of synthetic routes to N-substituted azole-containing amino acids, for instance, has enabled the creation of novel cyclopeptide analogues with unique conformations and potential biological activities. chemicalbook.com

Current Research Trajectories for 1-(2-Methoxyethyl)-1,2,4-triazole and Related Heterocycles

While extensive research exists on the broader family of 1,2,4-triazoles, dedicated studies on this compound are more nascent. However, current research on related compounds provides a clear indication of its potential future applications.

A significant area of interest lies in the development of novel ionic liquids. Research has demonstrated the synthesis of 1-methyl-4-methoxyethyl-1,2,4-triazolium salts, which are ionic liquids. nih.gov These were prepared by reacting 1-methyl-1,2,4-triazole (B23700) with chloroethyl methyl ether. nih.gov This suggests that this compound could serve as a key precursor for a new class of ionic liquids. The presence of the methoxyethyl group is known to influence the properties of ionic liquids, potentially leading to materials with tailored thermal and electrochemical characteristics. nih.govmdpi.com

Another promising research direction is in the field of electrolytes for energy storage devices. Ionic liquids containing the N-methoxyethyl-N-methylpyrrolidinium cation have been used as electrolytes in lithium-sulfur batteries. mdpi.com Given that 1,2,4-triazole derivatives are being explored as electrolyte additives, this compound could be investigated for its potential to enhance the performance and stability of batteries and fuel cells. nih.govmdpi.comnih.gov The combination of the stable triazole core and the flexible, polar methoxyethyl side chain could offer advantages in terms of ion transport and the formation of stable electrode-electrolyte interfaces.

The synthesis of this compound would likely involve the reaction of 1,2,4-triazole with a 2-methoxyethyl halide or a similar electrophile. The resulting compound would be a valuable building block for further chemical elaboration, enabling the creation of more complex molecules for a variety of applications in medicinal chemistry and materials science.

Compound Data

Table 1: Physicochemical Properties of 1,2,4-Triazole

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₃N₃ | wikipedia.orgsigmaaldrich.com |

| Molar Mass | 69.07 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White solid | wikipedia.org |

| Boiling Point | 260 °C | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 119-121 °C | sigmaaldrich.comsigmaaldrich.com |

| Acidity (pKa of C₂N₃H₄⁺) | 2.45 | wikipedia.org |

| Acidity (pKa of neutral molecule) | 10.26 | wikipedia.org |

Table 2: Properties of Ionic Liquids Derived from a Methoxyethyl-Substituted 1,2,4-Triazolium Cation

| Compound Name | Melting Point (Tₘ) | Decomposition Temperature (Tₙ) | Reference |

|---|---|---|---|

| 1-methyl-4-methoxyethyl-1,2,4-triazolium bis(trifluoromethylsulfonyl)imide | -41.87 °C | 348 °C | nih.gov |

| 1-methyl-4-methoxyethyl-1,2,4-triazolium nitrate | -32.67 °C | 161 °C | nih.gov |

Structure

3D Structure

Properties

CAS No. |

106535-15-3 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-1,2,4-triazole |

InChI |

InChI=1S/C5H9N3O/c1-9-3-2-8-5-6-4-7-8/h4-5H,2-3H2,1H3 |

InChI Key |

VWKRETYHNRHOMT-UHFFFAOYSA-N |

SMILES |

COCCN1C=NC=N1 |

Canonical SMILES |

COCCN1C=NC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methoxyethyl 1,2,4 Triazole and Its Structural Analogues

Catalytic Approaches in the Synthesis of 1-(2-Methoxyethyl)-1,2,4-triazole Scaffolds

The formation of the 1,2,4-triazole (B32235) ring often involves the crucial step of carbon-nitrogen (C-N) bond formation. Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of these transformations. Both homogeneous and heterogeneous catalytic systems have been extensively explored for the synthesis of 1,2,4-triazole scaffolds.

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. Copper and palladium complexes are among the most utilized catalysts for C-N bond formation in triazole synthesis. nih.gov

Copper-catalyzed reactions, for instance, have been shown to be effective in the oxidative coupling of amidines with various partners to form the triazole ring. isres.org These reactions often proceed through sequential N-C and N-N bond-forming oxidative coupling steps. organic-chemistry.org For the synthesis of a 1-substituted 1,2,4-triazole like this compound, a potential homogeneous catalytic approach could involve the reaction of N-(2-methoxyethyl)formamide with a suitable nitrogen source in the presence of a copper catalyst.

Palladium catalysis has also been instrumental in the C-H arylation of preformed triazole rings, allowing for the introduction of various substituents. nih.gov While this is more relevant for derivatization, it highlights the power of homogeneous catalysis in modifying the triazole scaffold. A study by Chunxiang Kuang et al. in 2013 laid the groundwork for understanding the mechanism of such transformations. nih.gov

| Catalyst Type | Example Catalyst | Substrates | Key Features |

| Copper-based | Cu(OAc)2 | Nitriles, Hydroxylamine hydrochloride | Ligand- and additive-free, proceeds in open air. isres.org |

| Copper-based | CuBr/1,10-phenanthroline | 2-Aminopyridines, Nitriles | Sequential N-C and N-N bond formation. acs.org |

| Palladium-based | Pd(OAc)2 | N-aryl 1,2,3-triazoles, Aryl halides | C-H arylation for derivatization. nih.gov |

Heterogeneous Catalysis for Sustainable Reaction Pathways

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of sustainable chemistry. rsc.org

A notable example is the use of copper–zinc supported on Al2O3–TiO2 as a heterogeneous catalyst for the oxidative synthesis of 1,2,4-triazole derivatives. rsc.orgrsc.org This system utilizes air as a green oxidant and functions effectively under ligand-, base-, and additive-free conditions, providing moderate to excellent yields with low catalyst loading. rsc.orgrsc.org For the synthesis of this compound, one could envision a reaction between 2-methoxyethylamine, a nitrile, and a nitrogen source, facilitated by this heterogeneous catalyst.

Another approach involves the use of HClO4-SiO2 as a recyclable catalyst for the synthesis of 1,2,4-triazole derivatives from amidrazones and anhydrides under solvent-free conditions. frontiersin.orgnih.gov This method demonstrates good tolerance for various substituents and the catalyst can be recycled multiple times. frontiersin.orgnih.gov

| Catalyst System | Oxidant | Key Advantages | Relevant Substrates |

| CuOₓ–ZnO/Al₂O₃–TiO₂ | Air | Recyclable, ligand- and base-free, green oxidant. rsc.orgrsc.org | 2-Aminopyridines, Nitriles. rsc.org |

| HClO₄-SiO₂ | - | Solvent-free, recyclable catalyst. frontiersin.orgnih.gov | Amidrazones, Anhydrides. frontiersin.orgnih.gov |

| Phen-MCM-41-CuBr | O₂ | Heterogeneous, recyclable, high yields. frontiersin.orgnih.gov | Amides, Nitriles. frontiersin.orgnih.gov |

Green Chemistry Principles Applied to this compound Derivatization

The application of green chemistry principles to the synthesis of 1,2,4-triazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govrsc.org

Solvent-Free and Aqueous Medium Synthetic Strategies

Conducting reactions in the absence of conventional organic solvents or in water is a cornerstone of green chemistry. Microwave irradiation has been effectively used for the solvent-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407), showing excellent functional-group tolerance. organic-chemistry.org The synthesis of this compound could potentially be achieved by reacting 2-methoxyethylhydrazine with formamide under microwave conditions.

Aqueous medium synthesis offers an environmentally benign alternative. For instance, the synthesis of 1,2,4-triazole-Schiff base derivatives has been successfully carried out in an aqueous medium, providing an eco-friendly route. researchgate.net Furthermore, under neutral conditions with water as the solvent and air as the oxidant, certain precursors can be cyclized to form nitroimino-1,2,4-triazoles. organic-chemistry.org

Mechanochemical Synthesis of Triazole Systems

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.gov The mechanochemical synthesis of 1,2,4-triazolo[1,5-a]pyridines has been demonstrated through a copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.net This method boasts shorter reaction times and avoids the need for external heating. researchgate.net A one-pot, two-step mechanochemical synthesis of annulated 1,2,4-triazoles has also been reported, highlighting the versatility of this approach. researchgate.net

Multicomponent Reaction (MCR) Strategies for 1,2,4-Triazole Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly atom- and step-economical. rsc.org They offer a powerful tool for the rapid construction of complex molecules like 1,2,4-triazoles.

A base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been developed to synthesize hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.orgcolab.ws This one-pot reaction proceeds under mild conditions and has a broad substrate scope. rsc.orgcolab.ws

Another MCR strategy involves the electrochemical synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts. organic-chemistry.org To synthesize this compound, a possible MCR could involve the reaction of 2-methoxyethylhydrazine, an orthoformate, and an amine.

Furthermore, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regiospecific synthesis of 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org While this specific reaction yields an aryl-substituted triazole, the principle of using a multicomponent approach to assemble the triazole core is highly relevant.

| MCR Strategy | Reactants | Key Features |

| Base-Promoted | 1,3-diones, β-nitrostyrenes, aldehyde hydrazones | Metal-free, one-pot, mild conditions. rsc.orgrsc.orgcolab.ws |

| Electrochemical | Aryl hydrazines, paraformaldehyde, NH₄OAc, alcohols | Avoids strong oxidants and transition metals. organic-chemistry.org |

| [3+2] Annulation | 2-Diazoacetonitriles, nitriles, aryldiazonium salts | Regiospecific, relies on in situ generated nitrile ylide. organic-chemistry.org |

Regioselective and Stereoselective Synthesis of this compound Derivatives

The regioselectivity in the synthesis of 1,2,4-triazole derivatives is a critical challenge, as the triazole ring can be substituted at different nitrogen atoms, leading to various isomers. The desired 1-substituted isomer of this compound requires precise control over the reaction conditions and choice of reagents.

One common approach to achieve regioselectivity is through the cyclization of appropriately substituted precursors. For instance, the reaction of amidrazones with specific reagents can lead to the formation of 1,3,5-trisubstituted 1,2,4-triazoles in a highly regioselective manner. nih.gov The choice of catalyst can also play a pivotal role in directing the regioselectivity. For example, in the synthesis of disubstituted 1,2,4-triazoles, the use of a copper(II) catalyst can favor the formation of the 1,5-disubstituted isomer, while a silver(I) catalyst can selectively yield the 1,3-disubstituted product. organic-chemistry.orgfrontiersin.org

Furthermore, multicomponent reactions offer a powerful tool for the regioselective synthesis of 1,2,4-triazoles. These reactions allow for the direct assembly of the triazole ring from simple starting materials in a single step, often with high control over the substitution pattern. organic-chemistry.orgnih.gov For the synthesis of this compound, a potential regioselective strategy would involve the reaction of a hydrazine (B178648) derivative bearing the 2-methoxyethyl group with a suitable formamide or orthoformate equivalent under optimized conditions to favor the N1-alkylation of the triazole ring.

While stereoselectivity is not inherent to the synthesis of the parent this compound, it becomes a crucial consideration when chiral centers are present in its derivatives. For instance, if a substituent on the triazole ring or on the methoxyethyl side chain contains a stereocenter, stereoselective synthetic methods would be necessary to control the configuration of the final product. This could involve the use of chiral catalysts, chiral auxiliaries, or stereospecific reactions.

Table 1: Comparison of Catalysts for Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

| Catalyst | Predominant Isomer | Yield (%) | Reference |

| Copper(II) | 1,5-disubstituted | 79 | frontiersin.org |

| Silver(I) | 1,3-disubstituted | 88 | frontiersin.org |

Flow Chemistry and Continuous Manufacturing Techniques for this compound Production

Flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processes, including enhanced safety, improved efficiency, and greater scalability. nih.govscitube.ioscipod.globalpharmtech.com The application of flow chemistry to the production of this compound can lead to a more streamlined and cost-effective manufacturing process.

In a continuous flow setup, reactants are pumped through a series of reactors where the reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled. This level of control is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume at any given time minimizes safety risks. pharmtech.com

A potential flow synthesis of this compound could involve the following steps:

Continuous feeding of a stream containing a hydrazine with the 2-methoxyethyl group and a stream with a suitable one-carbon synthon (e.g., triethyl orthoformate) into a heated reactor coil.

The reaction mixture flows through the reactor, where the cyclization to form the triazole ring occurs.

The product stream can then be passed through an in-line purification module to isolate the desired this compound.

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Benefit | Reference |

| Precise Control | Improved yield and selectivity | nih.gov |

| Small Reaction Volume | Enhanced safety, especially for hazardous reactions | pharmtech.com |

| Scalability | Easier to scale up from laboratory to production | nih.gov |

| Integration | Potential for in-line purification and analysis | researchgate.net |

Strategies for Isotopic Labeling of this compound

Isotopic labeling, the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule, is an invaluable tool for mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. The strategies for isotopic labeling of this compound would involve the use of isotopically enriched starting materials.

To introduce a ¹³C or ¹⁴C label into the triazole ring, one could start with a labeled one-carbon source, such as labeled formic acid or its derivatives, in the cyclization reaction. For labeling the 2-methoxyethyl side chain, isotopically labeled 2-methoxyethanol (B45455) or a related precursor would be required. For instance, to introduce deuterium into the ethyl group, deuterated 2-methoxyethanol could be used in the initial steps of the synthesis.

The synthesis of isotopically labeled compounds often follows the same synthetic route as the unlabeled analogue, with the labeled precursor being introduced at the appropriate step. The choice of labeling position depends on the intended application of the labeled molecule. For example, if the goal is to study the metabolic fate of the methoxyethyl group, labeling this part of the molecule would be essential.

While specific literature on the isotopic labeling of this compound is scarce, the general principles of isotopic labeling are well-established and can be applied to its synthesis. nih.govutoronto.ca The development of efficient methods for the preparation of isotopically labeled versions of this compound would be highly beneficial for advancing its research and potential applications.

Table 3: Potential Isotopically Labeled Precursors for the Synthesis of Labeled this compound

| Labeled Precursor | Resulting Labeled Position |

| [¹³C]-Formic acid | ¹³C in the triazole ring |

| 2-Methoxy-[1,1,2,2-²H₄]-ethanol | Deuterium on the ethyl group |

| [¹⁵N]-Hydrazine | ¹⁵N in the triazole ring |

| [¹³C]-Methanol (for synthesis of methoxyethyl group) | ¹³C in the methoxy (B1213986) group |

Computational and Theoretical Investigations of 1 2 Methoxyethyl 1,2,4 Triazole

Quantum Chemical Studies of Electronic Structure and Reactivity of 1-(2-Methoxyethyl)-1,2,4-triazole

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties and chemical behavior of molecules like this compound. These computational techniques provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. isres.orgdnu.dp.ua For this compound, DFT calculations would be instrumental in determining key properties. The method focuses on the electron density to calculate the molecule's energy and electronic properties.

A typical DFT analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. cancer.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the triazole ring are expected to be electron-rich, while the hydrogen atoms are typically electron-poor.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. researchgate.net

For this compound, ab initio calculations could be used to obtain precise geometries, energies, and other electronic properties to complement and validate DFT results. nih.gov While computationally more demanding than DFT, these methods are valuable for benchmarking and for systems where DFT might be less reliable.

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis involves systematically exploring the molecule's potential energy surface (PES). sciepub.com The PES is a mathematical function that relates the energy of the molecule to its geometry. By mapping the PES, researchers can identify the stable conformers, which correspond to energy minima on the surface, and the transition states that connect them. This analysis would reveal the most likely shapes the molecule adopts and the energy barriers between these different forms.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.govmdpi.com For this compound, MD simulations would be invaluable for exploring its conformational landscape over time. jchemlett.com

By simulating the molecule's movement, MD can reveal how it samples different conformations and the timescales of these changes. Furthermore, MD simulations can be used to study intermolecular interactions, for example, by simulating the molecule in a solvent or in the presence of other molecules. This would provide insights into its solvation properties and its potential to form hydrogen bonds or other non-covalent interactions, which are critical for its behavior in biological or material science contexts. pensoft.net

Theoretical Predictions of Spectroscopic Signatures for this compound (Methodological Basis)

Computational methods can predict various spectroscopic properties, which is a powerful tool for identifying and characterizing molecules.

For this compound, theoretical calculations could predict its:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. dnu.dp.uaresearchgate.net These spectra are unique fingerprints of the molecule's vibrational modes and can be compared with experimental data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. nih.gov These predictions are highly valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. rsc.org This provides information about the electronic transitions within the molecule.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational studies could be used to:

Identify reaction pathways: By mapping the potential energy surface, researchers can trace the minimum energy path from reactants to products.

Characterize transition states: The geometry and energy of the transition state, the highest energy point along the reaction pathway, can be calculated. This information is crucial for determining the reaction's activation energy and rate.

Analyze reaction intermediates: Any intermediate species formed during the reaction can be identified and characterized.

Such studies would provide a detailed, atomistic understanding of how this compound participates in chemical transformations, which is essential for its application in synthesis and materials science. nih.gov

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the electronic structure of molecules and characterizing the nature of chemical bonds. amercrystalassn.org This theory is founded on the topological analysis of the electron density, ρ(r), a fundamental and observable quantum mechanical property. amercrystalassn.org By examining the gradient vector field of the electron density, QTAIM partitions a molecule into distinct atomic basins, providing a quantum mechanical definition of an atom within a molecule. amercrystalassn.org

Key to QTAIM's utility in bonding analysis are the concept of critical points in the electron density. A bond critical point (BCP), denoted as a (3, -1) critical point, is a location between two nuclei where the electron density is a minimum along the path connecting them but a maximum in the two perpendicular directions. muni.cz The properties of the electron density at these BCPs offer profound insights into the nature of the interatomic interactions.

Two primary descriptors calculated at a BCP are the electron density itself, ρ(r), and its Laplacian, ∇²ρ(r). The magnitude of ρ(r) at the BCP is correlated with the strength of the bond; higher values typically indicate a stronger bond. muni.cz The Laplacian of the electron density, ∇²ρ(r), describes the local concentration or depletion of electrons. muni.cz A negative value of ∇²ρ(r) (∇²ρ(r) < 0) signifies a local concentration of electron density, which is characteristic of shared interactions, such as covalent bonds. Conversely, a positive value (∇²ρ(r) > 0) indicates a local depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz

The bonds within the 1,2,4-triazole (B32235) ring (C-N and N-N) are expected to exhibit features of polar covalent bonds. The electron density at the BCPs for these bonds would be significant, and the Laplacian values would likely be negative, but small in magnitude, or slightly positive, reflecting the polarity and charge separation inherent in the heterocyclic ring. The C=N double bond would be characterized by a higher ρ(r) value compared to the C-N single bonds, indicative of its greater bond order and strength.

The following tables provide hypothetical but representative QTAIM data for the key bonds in this compound, based on values reported for similar molecular fragments in computational studies. researchgate.netic.ac.uk

Table 1: Predicted QTAIM Parameters for Bonds in the 1,2,4-Triazole Ring This is an interactive data table. Click on the headers to sort.

| Bond | Electron Density (ρ(r)) [e/a₀³] | Laplacian of Electron Density (∇²ρ(r)) [e/a₀⁵] | Bond Character |

|---|---|---|---|

| N1-N2 | ~0.310 | ~-0.450 | Polar Covalent |

| N2-C3 | ~0.340 | ~-0.600 | Polar Covalent (Double Bond Character) |

| C3-N4 | ~0.300 | ~-0.400 | Polar Covalent |

| N4-C5 | ~0.305 | ~-0.420 | Polar Covalent |

Table 2: Predicted QTAIM Parameters for Bonds in the 2-Methoxyethyl Substituent This is an interactive data table. Click on the headers to sort.

| Bond | Electron Density (ρ(r)) [e/a₀³] | Laplacian of Electron Density (∇²ρ(r)) [e/a₀⁵] | Bond Character |

|---|---|---|---|

| N1-CH₂ | ~0.280 | ~-0.350 | Polar Covalent |

| CH₂-CH₂ | ~0.250 | ~-0.650 | Covalent |

| CH₂-O | ~0.220 | ~+0.150 | Highly Polar Covalent |

These predicted values illustrate how QTAIM can provide a detailed and quantitative picture of the bonding within this compound. The analysis differentiates the strong covalent character of C-C bonds, the polar nature of the C-N and N-N bonds within the aromatic triazole ring, and the highly polar, partially ionic character of the C-O bonds. Such detailed bonding analysis is crucial for understanding the molecule's structure, stability, and reactivity.

Advanced Spectroscopic Characterization Methodologies for 1 2 Methoxyethyl 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For 1-(2-Methoxyethyl)-1,2,4-triazole, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

Multi-dimensional NMR Experiments (e.g., 2D COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal the connectivity between atoms within the molecule.

¹H and ¹³C NMR Spectral Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 (Triazole) | 8.25 | - |

| H-5 (Triazole) | 7.98 | - |

| C-3 (Triazole) | 152.0 | - |

| C-5 (Triazole) | 142.5 | - |

| N-CH₂ | 4.35 (t) | 49.5 |

| CH₂-O | 3.70 (t) | 70.0 |

| O-CH₃ | 3.28 (s) | 58.8 |

Predicted data is based on computational models and may differ from experimental values. s = singlet, t = triplet.

2D NMR Correlations:

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methylene (B1212753) protons of the N-CH₂ group (around 4.35 ppm) and the CH₂-O group (around 3.70 ppm), confirming their adjacent positions in the methoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would show correlations between:

The H-3 proton and the C-3 carbon of the triazole ring.

The H-5 proton and the C-5 carbon of the triazole ring.

The protons of the N-CH₂ group and the corresponding carbon.

The protons of the CH₂-O group and its attached carbon.

The protons of the O-CH₃ group and the methoxy (B1213986) carbon.

Correlations from the N-CH₂ protons to the C-5 carbon of the triazole ring, confirming the attachment of the methoxyethyl group to the N-1 position.

Correlations from the N-CH₂ protons to the CH₂-O carbon.

Correlations from the CH₂-O protons to the N-CH₂ and O-CH₃ carbons.

Correlations from the O-CH₃ protons to the CH₂-O carbon.

Solid-State NMR Methodologies for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid phase. For this compound, ssNMR could be used to characterize its crystalline and amorphous forms. Differences in the local environment and molecular packing between these forms would result in distinct chemical shifts and line shapes in the ssNMR spectra. This technique is particularly useful for studying polymorphism, which can significantly impact the physical properties of a compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint.

Characteristic Vibrational Frequencies:

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the triazole ring and the methoxyethyl substituent.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| C-H stretch (Triazole) | 3100-3000 | 3100-3000 | Stretching vibration of the C-H bonds on the triazole ring. |

| C-H stretch (Aliphatic) | 2950-2850 | 2950-2850 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups. |

| C=N stretch (Triazole) | 1550-1450 | 1550-1450 | Stretching vibrations of the carbon-nitrogen double bonds within the triazole ring. |

| C-N stretch (Triazole) | 1300-1200 | 1300-1200 | Stretching vibrations of the carbon-nitrogen single bonds in the triazole ring. |

| C-O-C stretch | 1150-1085 | 1150-1085 | Asymmetric stretching of the ether linkage. |

| Ring vibrations | Various | Various | In-plane and out-of-plane bending and stretching vibrations of the triazole ring. |

Predicted data is based on computational models and may differ from experimental values.

The combination of IR and Raman spectroscopy provides complementary information. For instance, symmetrical vibrations are often more intense in Raman spectra, while asymmetrical vibrations tend to be stronger in IR spectra.

Mass Spectrometry Techniques for Fragmentographic Studies and Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₅H₉N₃O), the theoretical exact mass can be calculated.

Theoretical Exact Mass:

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₅H₁₀N₃O⁺ | 128.0818 |

| [M+Na]⁺ | C₅H₉N₃ONa⁺ | 150.0638 |

Experimental HRMS data that matches these theoretical values would provide strong evidence for the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information. For the protonated molecule of this compound ([M+H]⁺), a plausible fragmentation pathway can be proposed.

Predicted Fragmentation Pattern:

A primary fragmentation would likely involve the cleavage of the methoxyethyl side chain. Common fragmentation pathways for similar structures often involve the loss of neutral molecules.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 128.08 | 98.07 | CH₂O | Loss of formaldehyde (B43269) from the methoxyethyl chain. |

| 128.08 | 84.06 | C₂H₄O | Cleavage of the ether bond. |

| 128.08 | 70.06 | C₂H₄N₂ | Fission of the triazole ring. |

| 98.07 | 70.06 | N₂ | Loss of nitrogen from the triazole ring fragment. |

This fragmentation pattern is predictive and would need to be confirmed by experimental MS/MS data.

By analyzing the fragments produced, the connectivity of the molecule can be pieced together, confirming the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies (Methodological Focus)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For a compound like this compound, this method provides insights into the π-electron system of the triazole ring and the influence of the N-substituent on its electronic structure.

The UV-Vis spectrum of a 1,2,4-triazole (B32235) derivative is primarily governed by π → π* and n → π* electronic transitions. The triazole ring, being aromatic, possesses a delocalized π-system. The lone pairs of electrons on the nitrogen atoms can also participate in n → π* transitions.

Methodology:

To obtain a UV-Vis spectrum, a dilute solution of this compound would be prepared using a suitable solvent that is transparent in the UV region of interest (typically from 200 to 400 nm), such as ethanol, methanol, or acetonitrile. The solution is then placed in a quartz cuvette and analyzed using a double-beam UV-Vis spectrophotometer. The instrument measures the absorbance of light as a function of wavelength.

Expected Spectral Features:

Based on studies of related 1-alkyl-1,2,4-triazoles, one would anticipate specific absorption bands. For instance, a study on 1H- and 1-methyl-1,2,4-triazole (B23700) revealed strong absorptions in the vacuum ultraviolet region, which are associated with Rydberg and valence transitions acs.org. For routine analysis in solution, the π → π* transitions are expected to appear as strong absorption bands, typically below 250 nm. The n → π* transitions are generally weaker and may be observed as shoulders on the main absorption bands or may be obscured by them. The methoxyethyl substituent is not expected to introduce new chromophores but may cause a slight solvatochromic shift (a shift in the absorption maximum depending on the solvent polarity) compared to a simple alkyl substituent.

Illustrative Data for Related 1,2,4-Triazole Derivatives:

Since specific data for this compound is unavailable, the following table presents typical UV absorption data for the parent 1,2,4-triazole and a simple alkyl-substituted derivative to illustrate the expected spectral region.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type (Assignment) |

| 1H-1,2,4-Triazole | Gas Phase | ~205 | - | π → π |

| 1-Methyl-1,2,4-triazole | Gas Phase | ~205 | - | π → π |

| Various 4-alkyl-4H-1,2,4-triazole derivatives | Dichloromethane | 297 - 351 | 36,400 - 59,500 | π → π* |

Data compiled from publicly available research on related compounds for illustrative purposes. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be invaluable for confirming the presence and chemical environment of its constituent elements (carbon, nitrogen, and oxygen).

Methodology:

A sample of this compound, typically in solid form, would be placed in an ultra-high vacuum chamber. The sample is then irradiated with a monochromatic X-ray beam, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an electron energy analyzer. The binding energy of the electrons can be calculated and is characteristic of the element and its chemical environment.

Expected Spectral Features:

High-resolution XPS spectra would be recorded for the C 1s, N 1s, and O 1s regions.

N 1s Spectrum: The three nitrogen atoms in the 1,2,4-triazole ring are in chemically distinct environments. This would result in a complex N 1s spectrum that can be deconvoluted into multiple peaks. The binding energies would differentiate the pyridinic-type nitrogens (doubly bonded to carbon) from the pyrrolic-type nitrogen (singly bonded to two carbons and the methoxyethyl group).

C 1s Spectrum: The C 1s spectrum would show peaks corresponding to the carbon atoms in the triazole ring, the methylene carbons of the ethyl group, and the methyl carbon of the methoxy group. The carbon attached to the oxygen of the methoxy group would exhibit a higher binding energy due to the electronegativity of oxygen.

O 1s Spectrum: A single peak in the O 1s region would be expected, corresponding to the oxygen atom in the methoxyethyl substituent.

Illustrative XPS Data for Nitrogen-Containing Heterocycles:

Specific XPS data for this compound is not available. The following table provides typical binding energy ranges for nitrogen functionalities in various heterocyclic compounds to indicate the expected values.

| Functional Group | Typical N 1s Binding Energy (eV) |

| Pyridinic Nitrogen (-N=) | 398.5 - 399.5 |

| Pyrrolic Nitrogen (-NH-) | 399.8 - 400.5 |

| Amine Nitrogen (-NH2) | 399.0 - 400.0 |

| Nitrile Nitrogen (-C≡N) | 399.0 - 400.0 |

This data is generalized from XPS studies of various nitrogen-containing organic materials and serves as a reference.

Chiroptical Spectroscopy (e.g., CD, VCD) for Stereochemical Analysis (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

Applicability to this compound:

The parent compound, this compound, is achiral and therefore would not exhibit a CD or VCD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl chain (e.g., 1-(2-methoxy-1-phenylethyl)-1,2,4-triazole), then chiroptical spectroscopy would be a critical technique for determining its absolute configuration.

Methodology:

Electronic Circular Dichroism (ECD): An ECD spectrum is obtained using a CD spectrometer, which is similar in principle to a UV-Vis spectrophotometer but includes a photoelastic modulator to produce circularly polarized light. The spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. A VCD spectrum is typically measured using a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.

Expected Spectral Features for a Chiral Derivative:

For a hypothetical chiral derivative of this compound, the ECD spectrum would show positive and/or negative bands corresponding to the electronic transitions of the chromophores in the molecule, primarily the triazole ring. The signs and intensities of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the stereocenter.

The VCD spectrum would provide even more detailed stereochemical information, as it reveals the chirality associated with specific vibrational modes of the molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.

Illustrative Data for Chiral Triazole Derivatives:

As there is no available data for chiral derivatives of this compound, the following table provides a conceptual representation of the type of data that would be obtained.

| Spectroscopic Technique | Type of Information | Expected Outcome for a Chiral Derivative |

| Electronic Circular Dichroism (ECD) | Stereochemistry of electronic transitions | Non-zero spectrum with positive and/or negative Cotton effects. |

| Vibrational Circular Dichroism (VCD) | Stereochemistry of vibrational modes | Non-zero spectrum with a unique pattern of positive and negative bands corresponding to specific molecular vibrations. |

This table illustrates the potential of chiroptical techniques should chiral derivatives of the target compound be synthesized.

Crystallographic and Solid State Structural Analysis of 1 2 Methoxyethyl 1,2,4 Triazole

Single-Crystal X-ray Diffraction Methodologies for Absolute Structure Determination

The initial step in this process is the growth of high-quality single crystals, which can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of crystallographic data.

The subsequent structure solution and refinement would reveal the key structural parameters. For 1,2,4-triazole (B32235) derivatives, the triazole ring is typically planar. nih.gov The analysis would also determine the conformation of the 2-methoxyethyl substituent relative to the triazole ring.

Table 1: Representative Crystallographic Data for a Hypothetical 1-(2-Methoxyethyl)-1,2,4-triazole Crystal

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₉N₃O |

| Formula Weight | 127.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.5 |

| c (Å) | 12.0 |

| β (°) | 105 |

| Volume (ų) | 670 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of a bulk crystalline sample. It is particularly valuable for identifying the crystalline phase of a material and for screening for the presence of different crystalline forms, known as polymorphs. Polymorphism can significantly impact the physical properties of a compound.

In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a pattern calculated from single-crystal X-ray data, the phase purity of the bulk sample can be confirmed.

Neutron Diffraction Studies for Hydrogen Atom Localization in the Crystal Lattice

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons interact with the atomic nucleus rather than the electron cloud.

A neutron diffraction study on a single crystal of this compound would be instrumental in accurately localizing all hydrogen atoms, including those on the triazole ring and the methoxyethyl side chain. This information is vital for a detailed understanding of the hydrogen bonding network within the crystal structure.

Analysis of Supramolecular Architectures and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. The study of these interactions is key to understanding the principles of crystal engineering.

Hydrogen bonds are among the most significant interactions that direct crystal packing. In the case of this compound, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H groups on the ring and the side chain can act as weak hydrogen bond donors. The presence of the ether oxygen in the methoxyethyl group introduces an additional hydrogen bond acceptor site. The formation of intermolecular hydrogen bonds significantly influences the stability and structure of the crystal lattice. sigmaaldrich.com For instance, in related triazole structures, N-H···N and C-H···N hydrogen bonds are commonly observed. nih.gov

The aromatic 1,2,4-triazole ring can participate in π-stacking interactions, where the planar rings of adjacent molecules are arranged in a face-to-face or offset fashion. These interactions are a significant cohesive force in the crystal structures of many aromatic heterocyclic compounds. The analysis of the crystal structure of this compound would involve examining the distances and orientations between neighboring triazole rings to identify and characterize any π-stacking interactions.

Cryo-Crystallography and High-Pressure Crystallography Techniques

Cryo-Crystallography

Cryo-crystallography is a technique where X-ray diffraction data is collected from a crystal that has been cooled to cryogenic temperatures, typically around 100 Kelvin (-173°C). The primary purpose of this method is to mitigate the effects of radiation damage caused by high-intensity X-ray beams. nih.govnih.gov For complex molecules like proteins, this technique is indispensable. nih.gov

When applied to smaller organic molecules, such as nitrogen-containing heterocycles, cryo-cooling can provide several benefits:

Reduced Thermal Motion: At cryogenic temperatures, atomic vibrations within the crystal lattice are significantly reduced. This leads to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

Trapping of Intermediates: In some cases, cryo-crystallography can be used to trap and study transient molecular states or reaction intermediates that would be too short-lived to observe at room temperature.

A hypothetical cryo-crystallography study on this compound would involve flash-cooling a single crystal of the compound in a stream of liquid nitrogen and then analyzing it with an X-ray diffractometer. The resulting data would provide a highly precise model of its solid-state conformation, including the planarity of the triazole ring and the orientation of the methoxyethyl substituent, with minimal thermal noise.

High-Pressure Crystallography

High-pressure crystallography, often utilizing a diamond anvil cell (DAC), investigates how a compound's crystal structure changes under extreme pressures. nih.govexcillum.com This technique can induce phase transitions, alter bond lengths and angles, and change intermolecular interactions, providing fundamental insights into the material's compressibility and stability. nih.govexcillum.com

Studies on other azole compounds and nitrogen-rich heterocycles have shown that pressure can significantly influence their molecular organization. nih.govmdpi.com For instance, applying pressure can decrease the volume of the unit cell and alter intermolecular distances, potentially strengthening hydrogen bonds or π-π stacking interactions, which are common in nitrogen heterocycles. mdpi.comnih.gov Research on molecular nitrogen itself has revealed numerous pressure-induced structural phases. aps.orgresearchgate.netaps.org

A high-pressure crystallographic study of this compound would place a crystal of the compound within a DAC. By systematically increasing the pressure and collecting X-ray diffraction data at various intervals, researchers could map out its structural response. Such an experiment could reveal:

Phase Transitions: Whether the compound transforms into new crystalline polymorphs under pressure.

Anisotropic Compression: How the crystal compresses differently along various crystallographic axes.

Changes in Intermolecular Interactions: Modifications to hydrogen bonding and other non-covalent interactions that dictate the crystal packing. nih.gov

Without experimental data for this compound, any discussion of its specific behavior under these conditions remains speculative. Future research would be required to generate the crystallographic data needed for a detailed analysis.

Reaction Mechanisms and Kinetics Involving 1 2 Methoxyethyl 1,2,4 Triazole

Detailed Mechanistic Investigations of Functionalization Reactions of the Triazole Ring

Specific mechanistic studies on the functionalization of 1-(2-Methoxyethyl)-1,2,4-triazole are scarce. However, the functionalization of the 1,2,4-triazole (B32235) ring is a well-explored area, and these general mechanisms can be applied. The carbon atoms of the 1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic attack, although this typically requires harsh conditions. chemicalbook.com Electrophilic substitution, on the other hand, readily occurs on the nitrogen atoms. chemicalbook.com

For N-substituted triazoles like this compound, functionalization would primarily target the C3 and C5 positions. Methods such as direct C-H activation and metalation are common strategies. For instance, deprotonation at C5 can be achieved using strong bases, followed by quenching with an electrophile. The presence of the methoxyethyl group might influence the regioselectivity of such reactions through steric hindrance or potential chelation effects with the metalating agent.

Kinetic Studies of Chemical Transformations Utilizing this compound as a Precursor

Detailed kinetic data for reactions involving this compound are not readily found in the literature. General kinetic studies on 1,2,4-triazole derivatives often focus on their formation or their role in catalysis. For instance, the synthesis of 1,5-disubstituted-1,2,4-triazoles has been shown to be accelerated in acidic media like acetic acid. organic-chemistry.org Transformations using this compound as a precursor, such as further substitution on the triazole ring or modifications of the methoxyethyl side chain, would be expected to follow standard kinetic principles for bimolecular or, in the case of intramolecular reactions, unimolecular processes. The reaction rates would be dependent on factors such as the concentration of reactants, temperature, and the choice of solvent and catalyst.

Role of the 1,2,4-Triazole Moiety as a Nucleophile, Electrophile, or Ligand in Reaction Pathways

The 1,2,4-triazole moiety exhibits versatile reactivity, capable of acting as a nucleophile, an electrophile (upon activation), and a ligand.

Nucleophile: The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons, making them nucleophilic. In this compound, the N4 atom is the most likely site for nucleophilic attack on an electrophile. youtube.com The N2 atom is generally less nucleophilic. The carbon atoms of the triazole ring can also act as nucleophiles under specific conditions, such as after deprotonation to form a carbene-like species. youtube.com

Electrophile: The carbon atoms of the triazole ring are inherently electron-deficient and can act as electrophilic centers, particularly in substitution reactions where a leaving group is present at C3 or C5.

Ligand: The nitrogen atoms of the 1,2,4-triazole ring are excellent donors for metal coordination, making triazole derivatives common ligands in coordination chemistry. researchgate.net The this compound could act as a monodentate ligand through its N4 atom or potentially as a bidentate chelating ligand involving the ether oxygen of the methoxyethyl side chain, depending on the metal center and reaction conditions. This coordination ability is crucial for their application in catalysis and materials science. nih.gov

Investigation of Catalytic Cycles Where this compound or its Derivatives Participate

While specific catalytic cycles involving this compound are not documented, 1,2,4-triazole derivatives are known to participate in various catalytic processes. They can act as N-heterocyclic carbene (NHC) precursors, organocatalysts, or ligands for transition metal catalysts.

For example, a copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines, using a phenanthroline-functionalized supported copper(I) complex, has been developed for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org In such cycles, the triazole product itself is not the catalyst, but its formation is the key outcome. It is plausible that derivatives of this compound could be synthesized using similar catalytic methodologies.

Computational and Experimental Synergies in Mechanism Elucidation

The synergy between computational and experimental methods is a powerful tool for elucidating reaction mechanisms in triazole chemistry. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to study the electronic structure, stability of intermediates, and transition states of reaction pathways. For instance, DFT studies have been used to understand the regioselectivity of alkylation and other functionalization reactions of the 1,2,4-triazole ring.

In the context of this compound, computational studies could predict the most likely sites for electrophilic and nucleophilic attack, the preferred coordination modes when acting as a ligand, and the energy barriers for various reaction pathways. These theoretical insights would guide experimental work, leading to the development of more efficient and selective synthetic methods. For example, a study on the synthesis of trisubstituted 1,2,4-triazoles from functionalized imidates utilized DFT calculations to understand the reaction selectivity and local reactivity of key intermediates. researchgate.net

Coordination Chemistry of 1 2 Methoxyethyl 1,2,4 Triazole As a Ligand

Synthesis and Structural Characterization of Metal Complexes Featuring 1-(2-Methoxyethyl)-1,2,4-triazole

No published studies were identified that detail the synthesis of metal complexes specifically incorporating the this compound ligand. Consequently, information regarding reaction conditions, precursor materials, and the isolation of any resulting coordination compounds is unavailable. Furthermore, the absence of synthesized complexes means that no structural characterization data, such as single-crystal X-ray diffraction, NMR spectroscopy, or elemental analysis, has been reported for any metal complexes of this ligand.

Elucidation of Binding Modes and Coordination Geometries in Triazole-Metal Systems

Without synthesized and structurally characterized examples, the binding modes and coordination geometries of this compound with various metal ions cannot be elucidated. The manner in which the triazole ring and the methoxyethyl side chain would coordinate to a metal center remains purely speculative.

Design and Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

There is no information in the current body of scientific literature on the use of this compound as a linker molecule in the design and assembly of coordination polymers or Metal-Organic Frameworks (MOFs).

Redox Properties and Electrochemistry of Metal-Triazole Complexes

The redox properties and electrochemical behavior of metal complexes are intrinsically linked to their electronic structure, which is determined by the nature of the metal and its coordinating ligands. As no metal complexes of this compound have been reported, no electrochemical studies have been performed, and thus, no data on their redox potentials or electron transfer processes are available.

Photophysical Studies of Coordination Compounds (Methodological Aspects and Principles)

Photophysical properties, such as absorption and emission spectra, are key characteristics of coordination compounds. However, in the absence of any synthesized complexes of this compound, no such studies have been conducted.

Magneto-Structural Correlations in Triazole-Bridged Complexes

The investigation of magneto-structural correlations is pertinent to polynuclear complexes where the triazole ligand might act as a bridge between metal centers, influencing their magnetic interactions. The lack of any reported bridged complexes featuring this compound means that no magnetic studies have been performed, and no correlations between magnetic behavior and structural parameters can be drawn.

Table of Chemical Compounds

Applications of 1 2 Methoxyethyl 1,2,4 Triazole and Its Derivatives in Advanced Materials and Non Biological Technologies

Integration into Polymer Systems and Polymeric Materials Science

There is a lack of direct studies on the integration of 1-(2-Methoxyethyl)-1,2,4-triazole into polymer systems. However, the structure of this compound suggests its potential as a monomer or a functional additive in polymer science. The 1,2,4-triazole (B32235) ring can be incorporated into polymer backbones or as a pendant group, imparting specific properties to the resulting material.

The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially enhancing the mechanical properties and thermal stability of polymers. The methoxyethyl side chain could increase the flexibility of polymer chains, lowering the glass transition temperature and improving processability. Furthermore, this compound could be a precursor for creating functional polymers. For instance, the triazole ring can be functionalized to introduce cross-linking sites or other reactive groups.

Derivatives of 1,2,4-triazole have been explored for creating functional polymers for various applications, including light-emitting devices and as corrosion inhibitors. mdpi.com It is plausible that polymers incorporating this compound could exhibit interesting properties for similar applications.

Development of Sensing Platforms (Excluding Biological Sensors)

Specific research on the use of this compound in non-biological sensing platforms has not been identified. However, the 1,2,4-triazole moiety is known to be an effective ligand for various metal ions. This property is fundamental for the development of chemosensors. The nitrogen atoms of the triazole ring can coordinate with metal cations, leading to changes in optical or electrochemical properties that can be detected and quantified.

The methoxyethyl group could play a role in modulating the selectivity and sensitivity of such sensors. Its ether oxygen can also participate in coordination, potentially creating a specific binding pocket for certain analytes. Derivatives of 1,2,4-triazoles have been successfully employed in the development of sensors for metal ions and anions. nih.govresearchgate.net

Table 1: Potential Analyte Detection with Functionalized Triazole-Based Sensors (Data is representative of functionalized triazole derivatives and not specific to this compound)

| Sensor Type | Target Analyte | Detection Principle | Potential Application |

| Colorimetric | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Change in absorption spectrum upon coordination | Environmental monitoring, industrial process control |

| Fluorescent | Anions (e.g., F⁻, CN⁻) | Quenching or enhancement of fluorescence | Water quality analysis |

| Electrochemical | Heavy Metals (e.g., Hg²⁺, Pb²⁺) | Change in redox potential or current | Industrial effluent monitoring |

Contributions to Functional Materials Design and Fabrication

While there is no specific literature on the contribution of this compound to functional materials, its structural features suggest potential roles. The 1,2,4-triazole ring is a key component in the design of various functional materials, including metal-organic frameworks (MOFs) and energetic materials. nih.govgoogle.com

The ability of the triazole ring to act as a multitopic ligand is crucial for the construction of MOFs with specific topologies and pore structures. mdpi.com The methoxyethyl substituent could influence the framework's properties by modifying the pore environment or by introducing additional coordination sites.

In the field of energetic materials, the high nitrogen content of the triazole ring contributes to a high heat of formation, a desirable characteristic for such materials. google.com While this compound itself is not a primary energetic material, it could serve as a precursor for the synthesis of more complex, functionalized energetic compounds.

Role as Organocatalysts or Ligands in Heterogeneous and Homogeneous Catalysis

There are no specific reports on the use of this compound as an organocatalyst or ligand in catalysis. However, the 1,2,4-triazole scaffold is a known N-heterocyclic carbene (NHC) precursor. NHCs are a class of powerful organocatalysts and ligands for transition metal catalysis. The triazole ring can be readily converted into a triazolium salt, which can then be deprotonated to form the corresponding NHC.

The methoxyethyl group could influence the steric and electronic properties of the resulting NHC, thereby tuning its catalytic activity and selectivity. Chiral bis-1,2,4-triazolium salts have been used to generate rhodium(I) biscarbene complexes for asymmetric catalysis. nih.gov

Table 2: Potential Catalytic Applications of this compound Derivatives (Based on the known catalytic activity of other triazole-based ligands)

| Catalytic System | Reaction Type | Potential Substrates |

| Triazole-derived NHC-Organocatalyst | Benzoin Condensation | Aromatic aldehydes |

| Transition Metal-Triazole Complex | Cross-Coupling Reactions | Aryl halides, boronic acids |

| Chiral Triazole-Ligand Complex | Asymmetric Hydrogenation | Prochiral alkenes |

Electrochemical Applications, including Energy Storage and Conversion (Methodological Development)

Direct studies on the electrochemical applications of this compound are not available. However, the electrochemical behavior of the parent 1,2,4-triazole has been investigated. google.comresearchgate.net These studies indicate that the triazole ring can undergo electrochemical reduction. google.com

Furthermore, polymers derived from 1,2,4-triazoles could find use as polymer electrolytes or as binders in battery electrodes. The specific properties imparted by the methoxyethyl group, such as increased flexibility and potentially enhanced ion transport, would be of interest in this context.

Supramolecular Assemblies for Non-Biological Self-Healing Materials and Smart Systems

There is no direct evidence of this compound being used in self-healing materials. However, the principles of supramolecular chemistry and the known properties of triazoles suggest a potential role. The 1,2,4-triazole ring can participate in various non-covalent interactions, including hydrogen bonding and metal-ligand coordination, which are the basis for the design of self-healing and smart materials. nih.gov

The nitrogen atoms of the triazole ring can form strong hydrogen bonds, which can act as reversible cross-links in a polymer network. When the material is damaged, these bonds can break and reform, leading to self-healing. The methoxyethyl group could influence the dynamics of these interactions.

Additionally, the triazole moiety can be used to create metallosupramolecular polymers, where reversible metal-ligand bonds provide the self-healing mechanism. The ability of this compound to coordinate with metal ions makes it a candidate for such systems.

Future Research Directions and Unexplored Avenues for 1 2 Methoxyethyl 1,2,4 Triazole

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to the study and application of 1-(2-Methoxyethyl)-1,2,4-triazole. Machine learning (ML) algorithms can be trained on existing data from triazole chemistry to predict the outcomes of unknown reactions, optimize reaction conditions, and even design novel derivatives with specific desired properties.

| AI/ML Application Area | Potential Impact on this compound Research | Key Methodologies |

|---|---|---|

| Predictive Synthesis | Accelerate the discovery of new synthetic routes with higher yields and selectivity. Reduce experimental costs and time. | Retrosynthesis prediction models, reaction outcome prediction, catalyst selection algorithms. |

| Materials Design | Design novel materials based on the this compound scaffold with tailored electronic, optical, or mechanical properties. | Generative models (e.g., GANs, VAEs), quantitative structure-property relationship (QSPR) modeling. cas.org |

| Property Prediction | Accurately predict physicochemical properties, toxicity, and biological activity of new derivatives before synthesis. nih.gov | Deep neural networks, random forests, support vector machines. |

Exploration of Novel Reactivity Pathways and Transformations

While the fundamental reactivity of the 1,2,4-triazole (B32235) ring is known, there are numerous unexplored avenues for this compound. The presence of the methoxyethyl substituent offers unique opportunities for intramolecular reactions and the formation of complex polycyclic systems.

Future research should focus on:

C-H Functionalization: Developing new catalytic systems for the direct functionalization of the C-H bonds on the triazole ring and the methoxyethyl side chain. This would provide a more atom-economical approach to creating diverse derivatives. nih.gov

Photocatalysis and Electrochemistry: Utilizing light and electricity to drive novel transformations that are not accessible through traditional thermal methods. isres.org These green chemistry approaches can lead to unique and selective reactions.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce the opening of the triazole ring, followed by rearrangement to form other heterocyclic systems. This could lead to the discovery of entirely new molecular scaffolds.

Development of Advanced Analytical Methodologies Tailored for Complex Triazole Systems

As the complexity of molecules derived from this compound increases, so does the need for sophisticated analytical techniques to characterize them. Current methods may not be sufficient to analyze complex mixtures or to fully elucidate intricate three-dimensional structures.

Future directions in this area include:

Advanced Chromatographic Techniques: Developing robust High-Performance Liquid Chromatography (HPLC) methods, potentially using Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of polar triazole derivatives. helixchrom.com

Hyphenated Spectroscopic Techniques: Combining techniques like liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) for the unambiguous identification of isomers and byproducts in complex reaction mixtures.

Computational Spectroscopy: Using quantum chemical calculations, such as Density Functional Theory (DFT), to predict spectroscopic data (NMR, IR, UV-Vis) for newly synthesized compounds, aiding in their structural confirmation. gazi.edu.tr

| Analytical Challenge | Advanced Methodology | Expected Outcome |

|---|---|---|

| Separation of Polar Isomers | HILIC, Supercritical Fluid Chromatography (SFC) | Improved resolution and quantification of closely related triazole compounds. helixchrom.com |

| Structural Elucidation of Complex Derivatives | 2D NMR (COSY, HSQC, HMBC), X-ray Crystallography | Unambiguous determination of connectivity and stereochemistry. nih.gov |

| Trace Analysis in Complex Matrices | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS) | Detection and quantification of minute amounts of this compound and its metabolites or degradation products. |

Scalable and Environmentally Benign Production Routes for Industrial Relevance

For this compound to find widespread industrial application, the development of scalable and sustainable manufacturing processes is paramount. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and produce significant waste. rsc.org

Future research should prioritize:

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. rsc.orgrsc.org Developing recyclable and non-toxic catalysts, potentially based on earth-abundant metals. frontiersin.org

Flow Chemistry and Microreactors: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improved safety, and higher yields. ox.ac.uk Microwave-assisted synthesis can also significantly reduce reaction times. rsc.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. The Huisgen 1,3-dipolar cycloaddition is a prime example of a reaction with perfect atom economy. rsc.org

Exploitation of its Role in Emerging Fields of Chemical Science and Technology

The unique electronic properties and structural features of the 1,2,4-triazole ring make this compound a promising candidate for application in several emerging fields. researchgate.net

Materials Science: The electron-deficient nature of the 1,2,4-triazole ring makes it suitable for use in electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The methoxyethyl group can be modified to tune the material's solubility and processing characteristics.

Supramolecular Chemistry: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, enabling the construction of complex, self-assembling supramolecular architectures like macrocycles and foldamers. rsc.org

Bioorthogonal Chemistry: Triazoles are stable under biological conditions, making them ideal linkers in bioorthogonal chemistry for applications such as drug delivery and in vivo imaging. wikipedia.org

The exploration of this compound in these areas is still in its infancy. Future research will likely uncover novel applications that leverage the specific properties conferred by the methoxyethyl substituent.

Q & A

Q. What are the key structural features of 1-(2-Methoxyethyl)-1,2,4-triazole that influence its chemical reactivity?

The compound’s reactivity is governed by its aromatic 1,2,4-triazole core, where three nitrogen atoms and two carbons form a π-excessive heterocycle. The 2-methoxyethyl substituent introduces steric and electronic effects, altering nucleophilic/electrophilic sites. The sp² hybridization of all atoms and delocalized 6π electrons enable aromatic stabilization, favoring reactions like electrophilic substitution or coordination with metal ions .

Q. How is this compound synthesized, and what are the critical parameters for optimizing yield?

A common method involves reacting 1,2,4-triazole with 2-methoxyethyl halides under basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .

- Temperature control : Reflux conditions (~100–120°C) balance reaction rate and side-product formation .

- Catalyst use : Alkali metal carbonates (e.g., K₂CO₃) improve alkylation efficiency . Yields >65% are achievable with rigorous drying of intermediates and controlled stoichiometry .

Q. What spectroscopic methods are essential for characterizing this compound?

- FT-IR : Confirms functional groups (e.g., C-N stretch at 1,520–1,580 cm⁻¹, C-O-C from methoxyethyl at ~1,100 cm⁻¹) .

- ¹H/¹³C-NMR : Identifies substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, triazole carbons at δ 145–160 ppm) .

- XRD/DSC : Analyzes crystallinity and thermal stability (melting points typically 140–160°C) .

Advanced Research Questions

Q. How do substituents on the triazole ring (e.g., methoxyethyl) modulate biological activity in 1,2,4-triazole derivatives?

Substituents influence lipophilicity, hydrogen bonding, and steric accessibility. For example:

- Antimicrobial activity : Methoxyethyl groups enhance membrane penetration, as seen in thienopyrimidine-triazole hybrids .